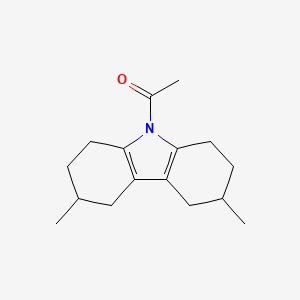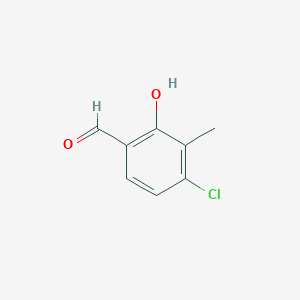
4-Chloro-2-hydroxy-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-hydroxy-3-methylbenzaldehyde is a chemical compound with the CAS Number: 55289-23-1. It has a molecular weight of 170.6 . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C8H7ClO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3 .Physical and Chemical Properties Analysis
The melting point of this compound is between 61-62 degrees Celsius . It’s a powder in its physical form .Aplicaciones Científicas De Investigación
Chromatographic Analyses
4-Chloro-2-hydroxy-3-methylbenzaldehyde has been studied in the context of gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) investigated the separation of chlorinated 4-hydroxybenzaldehydes, including compounds similar to this compound, using a non-polar SE-30 capillary column. They provided insights into the retention data and indices for these compounds, emphasizing the impact of chlorine substitution on retention behavior (Korhonen & Knuutinen, 1984).
Antibacterial Activity
Research has been conducted on derivatives of this compound for antibacterial applications. Ismiyarto et al. (2018) synthesized 4-hydroxy-2-methylchalcone from a formylated product of meta-cresol, which is structurally related to this compound. They found this compound to exhibit antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating potential for antibacterial applications (Ismiyarto et al., 2018).
Synthesis of Liquid Crystalline and Fire Retardant Molecules
In the field of materials science, this compound-related compounds have been used in synthesizing novel materials. Jamain et al. (2020) explored the synthesis of liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units. This research demonstrates the compound's utility in developing materials with specialized properties like fire retardancy (Jamain et al., 2020).
Electrochemical Behavior
The electrochemical behavior of polymers functionalized with Schiff bases derived from this compound has been studied. Hasdemir et al. (2011) investigated the electrochemical properties of various polyacrylamide compounds at the mercury electrode in aqueous media, providing insights into their potential applications in electrochemistry (Hasdemir et al., 2011).
Transformation by Anaerobic Bacteria
Neilson et al. (1988) conducted a study on the transformation of halogenated aromatic aldehydes, including compounds similar to this compound, by anaerobic bacteria. This research provides valuable information on the environmental behavior and potential biodegradation of such compounds (Neilson et al., 1988).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-hydroxy-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRAVGACEPRQIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
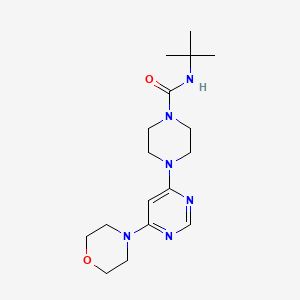
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2360656.png)
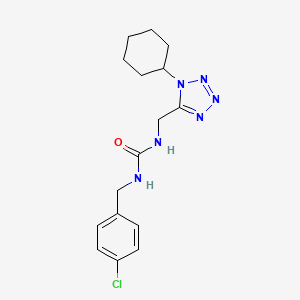
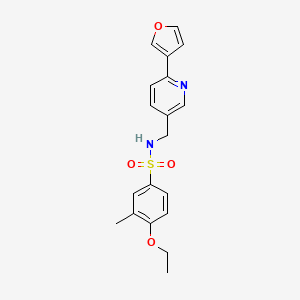
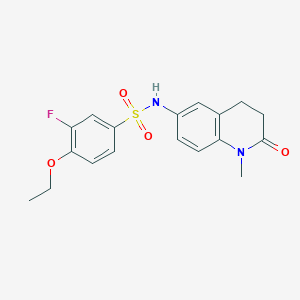
![(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2360663.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2360664.png)
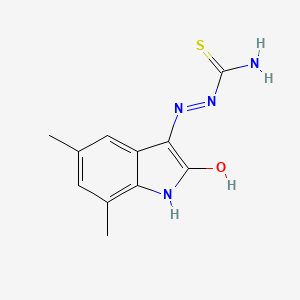
![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)
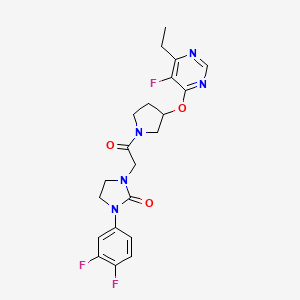
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)
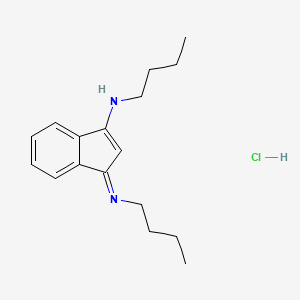
![N-[4-({3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2360676.png)
